molecular formula C17H13ClN2O2 B2599708 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926190-45-6

3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2599708
CAS No.: 926190-45-6
M. Wt: 312.75
InChI Key: GQUSSKTYONFZOT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based chemical building block of significant interest in medicinal and organic chemistry research. As a 1,3,4-trisubstituted pyrazole featuring a reactive aldehyde group, it serves as a versatile precursor for the synthesis of more complex heterocyclic systems and pharmaceutical scaffolds . The core pyrazole structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern on this molecule—incorporating both chloro and methoxy functional groups on the pendant phenyl ring—is designed to modulate its electronic properties, lipophilicity, and potential for target binding, making it a valuable intermediate for structure-activity relationship (SAR) studies . Its primary research application is in the construction of novel chemical entities via further synthetic modification. The formyl group is a key handle for synthetic transformations, most notably in reductive amination reactions to form secondary amines, a common motif in active pharmaceutical ingredients . This is exemplified in published protocols where analogous pyrazole-4-carbaldehydes are condensed with aromatic amines, such as 3-chloro-4-fluoroaniline, using reagents like NaBH₄/I₂ to yield novel amine products . This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUSSKTYONFZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazole ring can enhance the cytotoxic effects against various cancer cell lines. The aldehyde functional group in this compound may play a crucial role in its reactivity with biological nucleophiles, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, this compound has been investigated for its herbicidal properties. Pyrazole derivatives have been reported to possess herbicidal activity against a range of weeds, making them valuable in agricultural practices .

Material Science

The compound's unique structure allows for potential applications in material science, particularly in the synthesis of novel polymers and coordination compounds. The reactivity of the aldehyde group can be exploited for polymerization reactions or as a ligand in coordination chemistry, leading to materials with tailored properties for specific applications .

Case Studies and Research Findings

Study Focus Findings
Bawa et al. (2009)Anticancer ActivityDemonstrated significant cytotoxic effects against cancer cell lines with potential structural modifications enhancing activity .
Recent Agrochemical ResearchHerbicidal PropertiesIdentified effective herbicidal activity against common agricultural weeds, supporting its use as a pesticide .
Material Science ExplorationPolymer SynthesisExplored as a precursor in synthesizing novel polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (Positions 1, 3, 4) Synthesis Method Key Findings Reference
3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(3-Cl-4-OMe-Ph), 4-CHO Vilsmeier-Haack (DMF-POCl₃) Intermediate for antifungal agents; high reactivity in reductive amination
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) 1-CHO, 3-4-F-Ph, 5-Ph Claisen-Schmidt condensation Crystallographically confirmed; moderate antimicrobial activity
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Compound 4c) 1-Bz, 3-4-OMe-Ph, 4-CHO Acylation of pyrazole IR: 1629 cm⁻¹ (C=O), 2816 cm⁻¹ (OCH₃); antioxidant properties
3-{5-Chloro-2-[(1-(3-Cl-Bz)-1H-1,2,3-triazol-4-yl)methoxy]Ph}-1-Ph-1H-pyrazole-4-CHO 3-(5-Cl-Ph), 4-CHO, triazole side chain Click chemistry + Vilsmeier Potent antifungal activity (MIC 12.5 mg/mL vs. A. niger)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 4-CHO, 5-O-(4-Cl-Ph) Nucleophilic substitution Antimicrobial activity against S. aureus (MIC 25 µg/mL)

Key Observations :

Substituent Effects on Bioactivity: The 3-chloro-4-methoxyphenyl group enhances antifungal potency, as seen in derivatives targeting Aspergillus species . Electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position improve antimicrobial efficacy, while methoxy groups contribute to antioxidant activity .

Synthetic Efficiency :

  • The Vilsmeier-Haack method (DMF-POCl₃) achieves higher yields (~70%) for carbaldehydes compared to Claisen-Schmidt condensations (~50–60%) .
  • Reductive amination of the aldehyde group (e.g., using NaBH₄/I₂) enables efficient derivatization into secondary amines .

Structural Confirmation :

  • Crystallographic studies (e.g., SHELX-refined structures) validate the planar geometry of the pyrazole ring and substituent orientations .

Comparative Bioactivity: Triazole-appended derivatives (e.g., compound 3-{5-Cl-Ph...}) show superior antifungal activity (MIC 12.5 mg/mL) compared to nystatin .

Biological Activity

3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.75 g/mol, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structural Overview

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of substituents such as chlorine and methoxy groups enhances its biological properties, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds showing promise against various cancer cell lines. For example, studies indicate that compounds featuring the pyrazole scaffold can inhibit the growth of breast cancer cells (MDA-MB-231), lung cancer cells (A549), and others .

Case Study: Anticancer Efficacy

In a study focusing on the anticancer activity of pyrazole derivatives, it was found that certain compounds could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly . This suggests that the pyrazole structure can be optimized for therapeutic applications in oncology.

Table 2: Anticancer Activity of Selected Pyrazole Compounds

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
10cHepG20.07Aurora-A kinase inhibition

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Certain pyrazole derivatives have been shown to disrupt microtubule formation, which is crucial for cell division .
  • Apoptosis Induction : The ability to enhance apoptotic pathways in cancer cells indicates a potential for therapeutic development against tumors .
  • Biofilm Inhibition : Inhibition of biofilm formation in bacteria suggests that these compounds could be useful in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and what factors influence reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated pyrazole precursor with substituted phenols under basic conditions. For example, K₂CO₃ is commonly used to deprotonate phenols, enabling aryloxy group formation at the pyrazole's 5-position . Optimization of solvent (e.g., DMF or acetone), reaction temperature (80–100°C), and stoichiometric ratios (1:1.2 pyrazole:phenol) is critical for maximizing yields (typically 60–75%) . Side reactions, such as over-alkylation or aldehyde oxidation, can be mitigated using inert atmospheres (N₂/Ar) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (SHELXS/SHELXD), followed by refinement via SHELXL . Key parameters include R-factor (<0.05), mean C–C bond length (0.003–0.006 Å), and electron density residuals (Δρ < 0.5 eÅ⁻³) . Hydrogen atoms are typically constrained using riding models .

Q. What spectroscopic techniques are used to characterize this pyrazole derivative?

  • Methodology :

  • ¹H/¹³C NMR : Aldehyde protons resonate at δ ~9.8–10.2 ppm (¹H), while the pyrazole C4-carbaldehyde carbon appears at δ ~190–195 ppm (¹³C) .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl and OCH₃ substituents .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Antimicrobial activity is assessed via agar dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Antifungal testing follows CLSI guidelines using C. albicans . For cytotoxicity, MTT assays on human cell lines (e.g., HEK-293) establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT Calculations : Gaussian 09/16 optimizes geometry at the B3LYP/6-311++G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential (ESP) for nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., HIV protease or bacterial enzymes). Docking scores (ΔG) and binding poses validate hypothetical mechanisms .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology : Discrepancies (e.g., unexpected NOE correlations in NMR vs. XRD bond lengths) require multi-technique validation:

  • Variable-Temperature NMR : Assess dynamic effects (e.g., rotamers) causing signal splitting .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) influencing solid-state vs. solution structures .
  • Twinning Tests (PLATON) : Rules out crystal twinning artifacts in XRD data .

Q. How can the aldehyde group be functionalized to enhance bioactivity or stability?

  • Methodology :

  • Schiff Base Formation : Condensation with primary amines (e.g., o-aminophenol) in ethanol yields imine derivatives, improving antimicrobial potency via chelation .
  • Oxime Synthesis : Reaction with hydroxylamine hydrochloride introduces an oxime (-CH=N-OH) group, enhancing metabolic stability .
  • Reductive Amination : NaBH₃CN-mediated coupling with amines produces secondary amines, modulating solubility .

Q. What are the challenges in optimizing reaction conditions for scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, solvent polarity) using Taguchi or Box-Behnken models .
  • By-Product Analysis : LC-MS/HPLC tracks impurities (e.g., di-aryloxy derivatives), addressed via gradient purification (silica gel, hexane/EtOAc) .
  • Green Chemistry Metrics : E-factor and atom economy calculations prioritize sustainable protocols (e.g., microwave-assisted synthesis) .

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